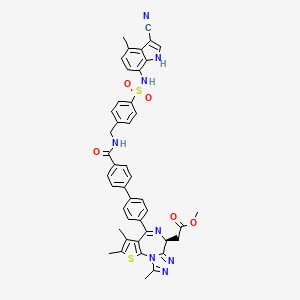

PROTAC BRD4 Degrader-19

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

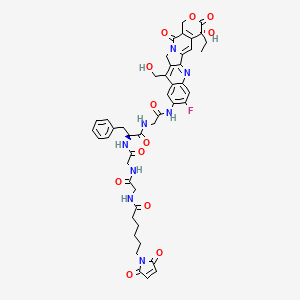

PROTAC BRD4 Degrader-19 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins by the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play crucial roles in regulating gene expression and are implicated in various diseases, including cancer .

Méthodes De Préparation

The synthesis of PROTAC BRD4 Degrader-19 involves several steps, including the preparation of the ligand for BRD4, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Preparation of the BRD4 ligand: This step involves synthesizing a molecule that can specifically bind to BRD4. Commonly used ligands include derivatives of JQ1 or other BET inhibitors.

Preparation of the linker: The linker is a chemical moiety that connects the BRD4 ligand to the E3 ligase ligand. It is usually synthesized through a series of organic reactions, such as amide bond formation or click chemistry.

Preparation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.

Assembly of the PROTAC molecule: The final step involves connecting the BRD4 ligand, the linker, and the E3 ligase ligand to form the complete PROTAC molecule.

Analyse Des Réactions Chimiques

PROTAC BRD4 Degrader-19 undergoes several types of chemical reactions during its synthesis and application:

Oxidation and Reduction: These reactions may be involved in the synthesis of the BRD4 ligand and the E3 ligase ligand.

Substitution: Nucleophilic or electrophilic substitution reactions are commonly used to introduce functional groups into the ligands and the linker.

Amide Bond Formation: This reaction is often used to connect the linker to the BRD4 ligand and the E3 ligase ligand.

Click Chemistry: This type of reaction is used to efficiently assemble the PROTAC molecule by connecting the different components through a triazole linkage.

Applications De Recherche Scientifique

PROTAC BRD4 Degrader-19 has a wide range of scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of PROTAC molecules, as well as to develop new synthetic methods for their preparation.

Biology: It is used to investigate the biological functions of BRD4 and other BET proteins, as well as to study the mechanisms of protein degradation by the ubiquitin-proteasome system.

Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where BRD4 plays a key role in disease progression. This compound can selectively degrade BRD4, thereby inhibiting its function and reducing the growth of cancer cells.

Mécanisme D'action

PROTAC BRD4 Degrader-19 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the disruption of its function in regulating gene expression, which can result in the inhibition of cancer cell growth and other therapeutic effects .

Comparaison Avec Des Composés Similaires

PROTAC BRD4 Degrader-19 is unique compared to other similar compounds due to its specific design and mechanism of action. Similar compounds include:

JQ1: A small molecule inhibitor of BET proteins, including BRD4. Unlike this compound, JQ1 inhibits BRD4 by binding to its bromodomains without inducing its degradation.

ARV-825: Another PROTAC molecule that targets BRD4 for degradation. It has a similar mechanism of action to this compound but may differ in its linker and E3 ligase ligand components.

dBET1: A PROTAC molecule that targets BET proteins, including BRD4, for degradation.

This compound stands out due to its specific design, which allows for efficient and selective degradation of BRD4, making it a valuable tool for scientific research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C44H38N8O5S2 |

|---|---|

Poids moléculaire |

823.0 g/mol |

Nom IUPAC |

methyl 2-[(9S)-7-[4-[4-[[4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]phenyl]methylcarbamoyl]phenyl]phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C44H38N8O5S2/c1-24-6-19-35(41-38(24)33(21-45)23-46-41)51-59(55,56)34-17-7-28(8-18-34)22-47-43(54)32-15-11-30(12-16-32)29-9-13-31(14-10-29)40-39-25(2)26(3)58-44(39)52-27(4)49-50-42(52)36(48-40)20-37(53)57-5/h6-19,23,36,46,51H,20,22H2,1-5H3,(H,47,54)/t36-/m0/s1 |

Clé InChI |

HHSZFSOLNUHGMP-BHVANESWSA-N |

SMILES isomérique |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=N[C@H](C7=NN=C(N7C8=C6C(=C(S8)C)C)C)CC(=O)OC)C#N |

SMILES canonique |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC(C7=NN=C(N7C8=C6C(=C(S8)C)C)C)CC(=O)OC)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)

![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)